molecular formula C15H12N2O2S B2596579 N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide CAS No. 941877-61-8

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide

Cat. No.: B2596579
CAS No.: 941877-61-8
M. Wt: 284.33
InChI Key: FFVUKEKTPTZPHM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide is a synthetic organic compound featuring a benzothiazole core linked to a 2-methoxybenzamide group. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and electronic properties . This specific molecular architecture suggests potential for investigation in multiple research fields. Benzothiazole derivatives are widely studied as key scaffolds in the development of pharmacological agents . Related structures have been synthesized and characterized for their non-linear optical (NLO) properties, making them subjects of interest in the development of advanced optical materials . The compound's structure, characterized by fused aromatic and heterocyclic systems, also makes it a candidate for use in organic electronics and as a building block in synthetic chemistry. Researchers can utilize this chemical as a starting point for structure-activity relationship (SAR) studies or as a precursor for synthesizing more complex molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-14-12(8-10)16-9-20-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVUKEKTPTZPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated benzothiazole derivatives.

Scientific Research Applications

Organic Synthesis

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical transformations, leading to the creation of more complex organic compounds. This capability is crucial for developing new materials and pharmaceuticals.

Biological Applications

The compound has shown promise in biological research, particularly as a potential fluorescent probe due to the light-emitting properties of the benzothiazole moiety. This application is especially relevant in cellular imaging and tracking biological processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Properties

The compound also displays antimicrobial activity against several bacterial strains. Studies suggest that it may target essential enzymes involved in bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In a study assessing the anticancer potential of this compound against human colorectal carcinoma cell lines (HCT116), the compound demonstrated significant cytotoxicity:

CompoundIC50 (µM)Cell Line
This compound5.85HCT116

This indicates that the compound's effectiveness exceeds that of standard chemotherapy agents such as 5-Fluorouracil (IC50 = 9.99 µM) .

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains:

StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus1.43
Escherichia coli2.65
Bacillus subtilis1.27

These results highlight the compound's potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: These compounds share the benzothiazole core structure and exhibit similar biological activities, such as anti-cancer and anti-microbial properties.

    Benzothiazole sulfonamides: Known for their enzyme inhibitory activity and potential therapeutic applications.

    Benzothiazole carboxamides: Investigated for their anti-inflammatory and anti-tubercular properties.

Uniqueness

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the methoxy group at the 2-position of the benzamide moiety enhances its solubility and bioavailability, making it a more effective compound in certain applications compared to its analogs.

Biological Activity

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide is a compound that belongs to the benzothiazole derivative family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound features a benzothiazole moiety linked to a methoxybenzamide structure, which contributes to its unique biological properties.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. The mechanism involves the disruption of essential biochemical pathways within the bacterium, inhibiting its growth and proliferation. Benzothiazole derivatives are known to interact with specific cellular targets, leading to alterations that inhibit microbial activity .

Anticancer Properties

Research indicates that benzothiazole derivatives have significant anticancer activities. For instance, studies have shown that modifications in the benzothiazole structure can enhance its efficacy against various cancer cell lines. The compound demonstrates selective inhibition of cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. It has been reported to exhibit activity against several cancer types, including lung and breast cancers .

Pharmacological Applications

The pharmacological applications of this compound are extensive:

  • Antibacterial : Effective against a range of bacterial strains.
  • Antifungal : Demonstrates antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer : Potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineMechanism of ActionReference
AntimicrobialMycobacterium tuberculosisDisruption of biochemical pathways
AnticancerA431, A549 (lung)Induction of apoptosis; cell cycle arrest
AntifungalVarious fungal strainsInhibition of fungal growth

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of this compound, researchers conducted in vitro assays on various cancer cell lines. The compound was found to significantly reduce cell viability at low micromolar concentrations. Western blot analysis revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its potential as an effective anticancer agent .

Q & A

Q. How do solvent interactions (e.g., DMSO) influence the compound’s stability under varying storage conditions?

  • Methodology : Study hydrogen bonding via FTIR or near-infrared spectroscopy in solvents like CCl4_4 or DMSO . Monitor degradation via accelerated stability testing (40°C/75% RH) .

Notes

  • Use full chemical names (no abbreviations) for clarity and reproducibility.
  • Cross-validate computational predictions with experimental data to mitigate contradictions .

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